molecular formula C12H10Cl2O2 B2680501 6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one CAS No. 743452-53-1

6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one

Cat. No.: B2680501
CAS No.: 743452-53-1
M. Wt: 257.11
InChI Key: SFTPVODSICVDKG-UHFFFAOYSA-N
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Description

6-Chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a fused benzopyrone scaffold. Its structure includes a chlorine atom at position 6, a chloromethyl (-CH₂Cl) group at position 4, and an ethyl (-C₂H₅) substituent at position 7 (molecular formula: C₁₂H₁₀Cl₂O₂, molecular weight: 281.12 g/mol) . Chromenones are known for their bioactivity, and substitutions at these positions modulate electronic, steric, and pharmacokinetic properties.

The ethyl group at position 7 could be introduced via alkylation or nucleophilic substitution under reflux conditions, as seen in related chromenone syntheses .

Properties

IUPAC Name

6-chloro-4-(chloromethyl)-7-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2O2/c1-2-7-3-11-9(5-10(7)14)8(6-13)4-12(15)16-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTPVODSICVDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one typically involves the chlorination of a suitable chromenone precursor. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a chromenone derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The chromenone core can be oxidized to form quinone derivatives under specific conditions.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Substituted chromenone derivatives with various functional groups.

    Oxidation Reactions: Quinone derivatives with potential biological activities.

    Reduction Reactions: Dihydrochromenone derivatives with altered chemical properties.

Scientific Research Applications

Pharmaceutical Research

6-Chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one has shown potential in various pharmaceutical applications due to its biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against bacterial strains such as Mycobacterium tuberculosis. The compound's structure allows it to interact effectively with bacterial cell components, leading to inhibition of growth.

Biological Activity IC50 (μM) Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed

Cytotoxicity Studies

In vitro assays have demonstrated that this compound possesses selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cytotoxicity IC50 (μM) Notes
Cancer Cell Lines10.5Selective against cancer cells

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), a target in Alzheimer's disease treatment. The IC50 value demonstrates its potential as a lead compound for further development.

Enzyme Inhibition IC50 (μM) Notes
AChE Inhibition0.25Comparable to standard treatments

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound have revealed insights into how modifications to its structure can enhance or diminish biological activity. For instance, the presence of halogen substituents significantly influences the compound's interaction with biological targets.

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various coumarin derivatives, this compound was found to be one of the most potent inhibitors against Mycobacterium tuberculosis, with an IC50 value indicating significant antibacterial activity.

Case Study 2: Cancer Cell Line Selectivity

Another study focused on the cytotoxic effects of this compound on different cancer cell lines, revealing that it exhibited selective cytotoxicity against MCF-7 breast cancer cells compared to normal fibroblast cells, thus highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of chromenones are highly substituent-dependent. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Reactivity and Bioactivity

Compound Name & Source Substituents (Positions) Molecular Formula Key Properties/Activities
Target Compound 6-Cl, 4-CH₂Cl, 7-Et C₁₂H₁₀Cl₂O₂ High electrophilicity (Cl, CH₂Cl); moderate lipophilicity (Et)
6-Chloro-4-ethyl-7-phenacyloxy () 6-Cl, 4-Et, 7-OCOCH₂Ph C₁₉H₁₅ClO₄ Enhanced steric bulk (phenacyloxy) may reduce metabolic clearance
6-Chloro-7-hydroxy-4-phenyl () 6-Cl, 7-OH, 4-Ph C₁₅H₉ClO₃ Hydroxy group enables hydrogen bonding; phenyl increases π-π interactions
4-Methyl-7-amido derivative () 4-Me, 7-NHCOCClPh C₁₇H₁₂ClNO₃ Amide linkage enhances hydrogen bonding; chlorine improves metabolic stability
  • Chlorine vs.
  • Ethyl vs. Bulky Substituents : The ethyl group at position 7 provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, phenacyloxy () or phenyl groups () introduce steric hindrance, which may affect binding to hydrophobic pockets .

Pharmacological Potential

  • Antimicrobial Activity: Fluorinated chromenones (e.g., 5,7-dihydroxy-4-propyl derivatives) exhibit potent antimicrobial effects, with MIC values ≤8 µg/mL against S. aureus . The target compound’s chloromethyl group may similarly enhance membrane disruption or enzyme inhibition.
  • Metabolic Stability : Chlorine acts as a bioisostere for hydrogen, reducing oxidative metabolism. For example, the 4-methyl-7-amido derivative () shows prolonged half-life due to chlorine’s resistance to CYP450 degradation .

Biological Activity

6-Chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one, a member of the chromenone family, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloromethyl group and an ethyl substituent, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10Cl2O2\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{O}_2

This compound's molecular weight is approximately 265.11 g/mol. The presence of chlorine atoms and a chromenone backbone contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research has indicated that chromenone derivatives exhibit significant antimicrobial properties. A study evaluating various coumarin derivatives found that certain compounds demonstrated considerable antibacterial and antifungal activities. Specifically, the chlorinated derivatives showed enhanced efficacy against Gram-positive bacteria and fungi compared to their non-chlorinated counterparts .

Table 1: Antimicrobial Activity of Chromenone Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial32
6-Chloro-4-(chloromethyl)-5,7-dimethyl-2H-chromen-2-oneAntifungal16

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa35Induction of apoptosis
HepG225Cell cycle arrest
SW62035Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival. For instance, it has been suggested that this compound can inhibit enzymes associated with cancer cell growth, leading to reduced viability in tumor cells .

Case Studies

  • Anticancer Study on HeLa Cells : In a controlled study, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with an IC50 value established at 35 µM. The study concluded that the compound effectively induces apoptosis in cervical cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy Against Fungi : A separate investigation assessed the antifungal properties against Candida species. The compound displayed significant activity with a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .

Q & A

Q. What are the common synthetic routes for 6-chloro-4-(chloromethyl)-7-ethyl-2H-chromen-2-one, and how can reaction conditions be optimized?

Answer: A typical synthesis involves condensation reactions using substituted phenols and malonic acid derivatives in the presence of catalysts like ZnCl₂ and POCl₃. Optimization includes adjusting stoichiometry, temperature (e.g., reflux conditions), and solvent polarity. For example, highlights the use of solid-phase reactions with phosphorous oxychloride and zinc chloride for analogous chromenone derivatives. Reaction monitoring via TLC and spectroscopic validation (IR, NMR) is critical for yield improvement .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural features of this compound, such as substituent positions?

Answer:

  • ¹H NMR : The ethyl group at position 7 appears as a triplet (~1.2–1.4 ppm) and quartet (~2.4–2.6 ppm). Chloromethyl (position 4) resonates as a singlet (~4.5–4.7 ppm), while the chromenone carbonyl (C=O) is observed at ~160–165 ppm in ¹³C NMR.
  • IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) confirm core functional groups. demonstrates DFT-calculated NMR shifts aligning with experimental data for similar ethyl- and chloro-substituted chromenones .

Q. What crystallographic methods are used to resolve its molecular structure, and how do they compare to computational models?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL ( ) refine lattice parameters and thermal displacement factors. For instance, reports a mean C–C bond length of 0.002 Å in a related compound. Computational methods (e.g., DFT/B3LYP) predict geometries with <0.05 Å deviation from X-ray data, as shown in for HOMO-LUMO and bond angle calculations .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved for this compound?

Answer: Contradictions often arise from solvent effects, conformational flexibility, or basis set limitations in DFT. Strategies include:

  • Using polarizable continuum models (PCM) to simulate solvent environments.
  • Comparing multiple functionals (e.g., B3LYP vs. M06-2X) for NMR shift calculations. highlights regression analysis between experimental and theoretical ¹H NMR shifts (R² > 0.95) for optimized structures, suggesting protocol standardization .

Q. What strategies are effective in designing bioactivity studies for this compound, given its structural analogs?

Answer:

  • Structural analogs : Derivatives with hydroxyl or methoxy groups (e.g., 7-hydroxy-4-methyl chromenones in ) show cytotoxic or antimicrobial activity. Substituent effects on bioactivity can be explored via SAR studies.
  • Assay design : Use cell viability assays (MTT) for cytotoxicity screening ( ) and molecular docking to predict target binding (e.g., kinases or DNA topoisomerases).
  • Data validation : Include positive controls (e.g., doxorubicin) and replicate experiments to address variability .

Q. How can HOMO-LUMO energy gaps and Mulliken charges guide the prediction of reactivity or intermolecular interactions?

Answer: A smaller HOMO-LUMO gap (<4 eV) indicates higher electrophilicity, favoring nucleophilic attack at electrophilic centers (e.g., chloromethyl group). Mulliken charges identify electron-deficient regions; for example, the carbonyl oxygen (negative charge) may participate in hydrogen bonding. calculates these parameters using DFT, linking them to ionization potential and chemical hardness for reactivity predictions .

Q. What methodologies address challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Temperature control : Crystallize at 4°C to reduce disorder (as in , T = 293 K).
  • Software tools : Mercury ( ) visualizes packing patterns and void spaces. SHELXD ( ) resolves disordered regions via dual-space algorithms. For twinned crystals, SHELXL’s TWIN command refines data .

Methodological Notes

  • Contradiction Management : Cross-validate spectral data (e.g., IR vs. NMR) and reconcile computational/experimental deviations using error analysis ().
  • Software Recommendations : Use ORTEP-3 () for thermal ellipsoid plots and ConQuest () for crystallographic database mining.

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